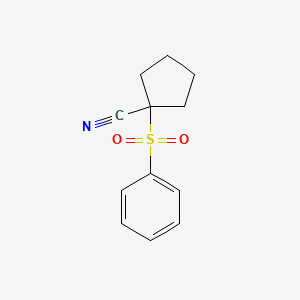

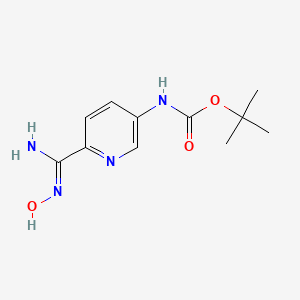

![molecular formula C9H7F3N2O4 B2991796 N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid CAS No. 1699750-17-8](/img/structure/B2991796.png)

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid” is a chemical compound with the molecular formula C9H6F3NO4 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H6F3NO4 . The molecular weight of this compound is 249.15 .Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 249.15 .Applications De Recherche Scientifique

Peptide Synthesis and Protective Group Chemistry

N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid plays a significant role in peptide synthesis, especially as a novel protecting group. The 3-nitro-2-pyridinesulfenyl (Npys) group, closely related to the chemical structure , is utilized for the protection and activation of amino and hydroxyl groups for peptide synthesis. This group is introduced by treating amino acids with related compounds, and its removal is achieved under specific conditions without affecting other common protecting groups. This feature is demonstrated in the synthesis of peptides using both solution and solid-phase methodologies, highlighting its utility in creating trifluoroacetic acid-resistant linking groups to the resin (Matsueda & Walter, 2009).

Organic Synthesis and Reactions

In organic chemistry, compounds with structures similar to this compound are used in various reactions. For example, N-nitroso- and N-nitraminotetrazoles, derived from related aminotetrazoles, have been synthesized using direct nitration methods. These compounds have been characterized through multiple spectroscopic techniques and have applications in understanding molecular structures and bonding, as well as in the development of materials with specific detonation velocities (Karaghiosoff et al., 2006).

Enantioselective Catalysis

Enantioselective synthesis using chiral proton catalysts demonstrates another application of compounds related to this compound. Such catalysts enable the synthesis of epimerizable products from nitroacetic acid esters, providing a complementary approach to the synthesis of α-amino acids. This methodology results in products with high diastereo- and enantioselection, showcasing the versatility of related compounds in asymmetric synthesis (Singh et al., 2007).

Environmental Chemistry and Water Treatment

The trifluoromethyl group, a common feature in this compound, is also found in various environmental pollutants and treatment agents. Studies on the photolysis of trifluoromethylphenols, such as TFM, reveal the formation of trifluoroacetic acid (TFA) in the environment. This process highlights the environmental impact and degradation pathways of trifluoromethyl-containing compounds, providing insights into their behavior and potential risks in aquatic systems (Ellis & Mabury, 2000).

Safety and Hazards

The safety information for “N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, not getting the substance in eyes or on skin or clothing, and not breathing in dust, vapor, mist, or gas .

Propriétés

IUPAC Name |

2-[2-nitro-5-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-7(14(17)18)6(3-5)13-4-8(15)16/h1-3,13H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJQZHNYJYSJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B2991724.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)